molecular formula C44H32CuN8 B15073049 copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline

copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline

Cat. No.: B15073049
M. Wt: 736.3 g/mol
InChI Key: KGRSBJAKIMRVEC-UHFFFAOYSA-N
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Description

Copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is a copper-coordinated porphyrin derivative featuring three 4-aminophenyl substituents at the 10, 15, and 20 positions and an additional aniline group at the 5-position. This unsymmetrical structure distinguishes it from conventional tetrakis(4-aminophenyl)porphyrins (e.g., CAS 22112-84-1, molecular weight 674.79 g/mol) . Its copper center, however, imparts unique photophysical properties, as seen in analogous metalloporphyrins .

Properties

Molecular Formula

C44H32CuN8

Molecular Weight

736.3 g/mol

IUPAC Name

copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline

InChI

InChI=1S/C44H32N8.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2

InChI Key

KGRSBJAKIMRVEC-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)N)C=C5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Cu+2]

Origin of Product

United States

Preparation Methods

Condensation of Pyrrole and Aldehyde Precursors

The reaction between pyrrole and 4-nitrobenzaldehyde under acidic conditions forms the 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP) intermediate. This step typically employs propionic acid as both solvent and catalyst at reflux temperatures (140–160°C). The nitro groups are subsequently reduced to amines using hydrogen gas and palladium on carbon (Pd/C) in tetrahydrofuran (THF), yielding 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP).

Critical Parameters :

  • Stoichiometric balance of pyrrole:aldehyde (1:1 molar ratio)
  • Reaction time: 24–48 hours for complete cyclization
  • Nitrogen atmosphere to prevent oxidation

Regioselective Functionalization at the meso-Position

Introducing the aniline group at the meso-position requires precise control to avoid over-functionalization. Palladium-catalyzed C–H activation proves effective for this transformation. Using Pd(OAc)₂ with DavePhos as a ligand enables direct arylation of TAPP with 4-iodoaniline in dimethylformamide (DMF) at 80°C (Scheme 1).

Metallation with Copper(II) Ions

Following functionalization, the free-base porphyrin undergoes metallation with copper(II) acetate in refluxing chloroform. The process typically achieves >90% conversion within 2 hours, as monitored by UV-Vis spectroscopy (Soret band shift from 418 nm to 424 nm).

Key Considerations :

  • Solvent Choice : Chloroform > dichloromethane (DCM) due to higher boiling point
  • Counterion Effects : Acetate > chloride for improved solubility
  • Stoichiometry : 1.1 equiv Cu(OAc)₂ to prevent residual free-base porphyrin

Post-Functionalization and Purification

Column Chromatography

Crude product purification employs silica gel chromatography with a gradient eluent system (CH₂Cl₂:MeOH 98:2 to 95:5). The target compound elutes at Rf = 0.3–0.4, distinguished by its emerald-green coloration.

Recrystallization

Final purification via vapor diffusion recrystallization using CHCl₃/hexane yields analytically pure crystals suitable for X-ray diffraction. Crystalline samples exhibit enhanced stability against oxidative degradation.

Table 2: Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=15.23 Å, b=12.78 Å
Z 4

Comparative Analysis of Synthetic Methodologies

Traditional vs. Catalytic Approaches

Conventional nitro-group reduction methods (H₂/Pd-C) face challenges in scalability due to high-pressure requirements. Recent advances employ catalytic transfer hydrogenation using ammonium formate as a safer alternative, achieving comparable yields (85–90%) at ambient pressure.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable porphyrin condensation without solvents, reducing environmental impact. Reaction of pyrrole with 4-aminobenzaldehyde in the presence of montmorillonite K10 clay produces TAPP in 68% yield after 6 hours milling. While promising, this method currently lags in reproducibility for large-scale synthesis.

Challenges and Mitigation Strategies

Oxidative Degradation

The electron-rich aminophenyl groups render the compound susceptible to oxidation. Storage under argon with 3Å molecular sieves extends shelf-life to >6 months. Addition of 0.1% (w/w) butylated hydroxytoluene (BHT) as an antioxidant further stabilizes solutions.

Solubility Limitations

Poor solubility in common organic solvents hampers characterization. In situ silylation with N,O-bis(trimethylsilyl)acetamide (BSA) temporarily enhances solubility for NMR analysis without permanent structural modification.

Applications Driven by Synthetic Methodology

The precise control over meso-substituents achieved through these methods enables tailoring for specific applications:

  • Electrocatalysis : Copper center facilitates oxygen reduction reactions (ORR) in fuel cells
  • Photodynamic Therapy : Tunable absorption in 650–800 nm range for deep-tissue penetration
  • Molecular Sensing : Amine groups enable covalent attachment to biosensor surfaces

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The copper-porphyrin complex undergoes redox reactions at both the metal center and the porphyrin ligand:

  • Oxidation :
    The Cu(II) center can be oxidized to Cu(III) under strong oxidizing conditions (e.g., with peroxides or halogens), altering the electronic properties of the porphyrin ring .

    Cu(II)-porphyrin+H2O2Cu(III)-porphyrin+H2O\text{Cu(II)-porphyrin} + \text{H}_2\text{O}_2 \rightarrow \text{Cu(III)-porphyrin} + \text{H}_2\text{O}
  • Reduction :
    The amino groups on the phenyl rings participate in reduction reactions. For example, catalytic hydrogenation (H₂/Pd) reduces the porphyrin’s conjugated π-system, forming a chlorin-like structure.

Key Data :

Reaction TypeConditionsProductYield (%)Reference
OxidationH₂O₂, CH₃CN, 25°C, 12 hCu(III)-oxidized porphyrin85–90
ReductionH₂ (1 atm), Pd/C, EtOH, 50°CPartially saturated porphyrin70–75

Coordination and Ligand Exchange

The compound acts as a polydentate ligand, coordinating to additional metal ions or organic substrates:

  • Axial Ligand Binding :
    The Cu(II) center binds Lewis bases (e.g., pyridine, imidazole) in axial positions, forming pentacoordinate complexes .

  • Peripheral Amino Group Coordination :
    The -NH₂ groups on phenyl rings chelate transition metals (e.g., Fe³⁺, Zn²⁺), enabling the formation of heterometallic frameworks .

Mechanistic Insight :
The amino groups enhance solubility in polar solvents (e.g., DMF, DMSO), facilitating ligand exchange. The porphyrin’s rigid structure stabilizes intermediates during coordination .

Coupling Reactions

The compound participates in cross-coupling reactions via its amino groups:

  • Buchwald-Hartwig Amination :
    Palladium-catalyzed coupling with aryl halides forms C–N bonds, extending the porphyrin’s conjugation .

    Cu-porphyrin-NH2+Ar-XPd(OAc)2,DPEPhosCu-porphyrin-NH-Ar+HX\text{Cu-porphyrin-NH}_2 + \text{Ar-X} \xrightarrow{\text{Pd(OAc)}_2, \text{DPEPhos}} \text{Cu-porphyrin-NH-Ar} + \text{HX}
  • Schiff Base Formation :
    Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked polymers or macrocycles.

Key Data :

SubstrateCatalyst SystemProduct TypeYield (%)Reference
4-BromotoluenePd(OAc)₂, DPEPhos, Cs₂CO₃Arylaminated porphyrin65
4-FormylbenzeneCH₃COOH, refluxImine-linked polymer78

Electrochemical Reactions

The compound exhibits redox activity in electrochemical applications:

  • Electropolymerization :
    Forms conductive thin films on electrodes under cyclic voltammetry conditions (0.1 M TBAPF₆, CH₂Cl₂) .

  • Electrocatalysis :
    Facilitates oxygen reduction reactions (ORR) in alkaline media, with a half-wave potential (E1/2E_{1/2}) of −0.25 V vs. Ag/AgCl .

Photochemical Reactions

Under visible light irradiation (λ > 450 nm), the porphyrin undergoes:

  • Singlet Oxygen Generation :
    Acts as a photosensitizer, producing 1O2^1\text{O}_2 with a quantum yield (ΦΔ\Phi_\Delta) of 0.42 .

  • Electron Transfer :
    Participates in photoinduced electron transfer (PET) with acceptors like methyl viologen, confirmed by transient absorption spectroscopy.

Mechanism of Action

The mechanism by which copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline exerts its effects is primarily through its ability to coordinate with metal ions and facilitate electron transfer reactions. The porphyrin ring provides a stable framework for binding metal ions, while the amino groups enhance the compound’s reactivity and stability. The compound’s catalytic activity is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .

Comparison with Similar Compounds

Structural and Metal-Center Variations

(a) Copper vs. Zinc Porphyrins

Copper porphyrins, including the target compound, exhibit distinct behavior compared to zinc analogs. For example:

  • Fluorescence: Copper complexes like Cu(II)-5-(4-acetoxy-3-methoxyphenyl)-10,15,20-tris-(4-carboxymethylphenyl)porphyrin are non-emissive due to the paramagnetic Cu(II) center, which promotes non-radiative decay . In contrast, Zn(II) analogs show high fluorescence quantum yields (e.g., Zn(II)-5-[(3,4-methylenedioxy)phenyl]-10,15,20-tris-(4-carboxymethylphenyl)porphyrin).
  • Singlet Oxygen Generation : Copper porphyrins have negligible singlet oxygen quantum yields (<0.1), whereas zinc derivatives achieve yields >0.5 under similar conditions .
(b) Substituent Effects
  • 4-Aminophenyl vs. Carboxymethylphenyl/Acetylphenyl: The target compound’s 4-aminophenyl groups increase electron density and basicity compared to carboxymethylphenyl or acetylphenyl substituents in . This may enhance solubility in DMF or DMSO, as seen in zinc porphyrin syntheses .

Photophysical and Chemical Properties

Table 1: Comparative Properties of Selected Porphyrins
Compound Metal Substituents Molecular Weight (g/mol) Fluorescence Quantum Yield Singlet Oxygen Quantum Yield Solubility (Inference)
Target Compound Cu(II) 3×4-aminophenyl + 1×aniline ~738.34* Non-emissive <0.1 Polar solvents (DMF)
Zn(II)-tris(carboxymethylphenyl) Zn(II) 3×4-carboxymethylphenyl ~850–900† 0.6–0.8 >0.5 Polar aprotic solvents
Tetrakis(4-aminophenyl)porphyrin H₂ 4×4-aminophenyl 674.79 Moderate (metal-free) N/A DMSO, DMF

*Estimated based on CAS 22112-84-1 + Cu(II) – 2H.
†Approximate range based on similar structures in .

Key Findings:

Metal-Dependent Quenching : The Cu(II) center in the target compound suppresses fluorescence and singlet oxygen generation, a trend consistent with other copper porphyrins .

Substituent-Driven Solubility: Amino groups likely enhance solubility compared to acetyl or carboxymethyl substituents, which may form hydrogen bonds or ionic interactions .

Biological Activity

The compound copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline , often referred to as a copper(II) porphyrin complex, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, potential therapeutic applications, and mechanisms of action.

Overview of Copper Porphyrins

Copper porphyrins are a class of compounds characterized by a porphyrin core coordinated to a copper ion. The unique electronic properties of porphyrins enable them to participate in various biological processes, including electron transfer and catalysis. The specific structure of This compound enhances its reactivity and interaction with biological molecules.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of copper porphyrins against various cancer cell lines. For instance:

  • Cytotoxicity against MCF-7 Cells : A study assessed the cytotoxicity of several copper(II) porphyrin complexes using the MTT assay. The IC50 values indicated that copper(II) tetrakis(4-methyloxyphenyl)porphyrin exhibited an IC50 value of 32.07 μg/mL , highlighting significant cytotoxic effects against breast cancer cells (MCF-7) .

Table 1: Cytotoxicity Data of Copper Porphyrins

Compound NameIC50 (μg/mL)Cell Line
Copper(II) tetrakis(4-methyloxyphenyl)porphyrin32.07MCF-7
Copper(II) 5-(4-aminophenyl)-10,15,20-triphenylporphyrin45.00A549
Copper(II) 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin50.00HeLa

The biological activity of copper porphyrins is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Copper porphyrins can generate ROS upon light activation or through redox reactions. This property is crucial for their anticancer activity as ROS can induce apoptosis in cancer cells.
  • Metal Chelation : The ability of copper to chelate with various biomolecules enhances the compound's reactivity and facilitates interactions with cellular targets.
  • Electrochemical Properties : The electrochemical behavior of copper porphyrins indicates their potential as electron transfer agents in biochemical processes . Their redox-active nature allows them to participate in various enzymatic reactions.

Case Study 1: Photodynamic Therapy

A significant application of copper porphyrins is in photodynamic therapy (PDT). In PDT, these compounds are activated by light to produce cytotoxic species that selectively kill cancer cells while sparing normal tissues. For example, a study demonstrated that a specific copper porphyrin complex showed enhanced phototoxicity when exposed to light, leading to increased cell death in tumor models .

Case Study 2: Antimicrobial Activity

Copper porphyrins have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial membranes and generation of ROS .

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